MCPA-butotyl
Overview
Description
Mechanism of Action
Target of Action
MCPA-butotyl, also known as MCPA-butoxyethyl ester, is primarily used as a herbicide for the control of annual and perennial weeds in various crops . The primary targets of this compound are broad-leaved weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards .
Mode of Action
This compound operates as a selective, systemic herbicide with translocation . It functions as a synthetic auxin, a type of plant hormone . By mimicking this hormone, this compound interferes with the plant’s growth patterns, causing abnormal growth that eventually leads to the plant’s death .
Biochemical Pathways
Auxins are involved in cell division, cell elongation, differentiation of vascular tissues, and other aspects of plant growth .
Result of Action
The result of this compound’s action is the effective control of target weeds. By disrupting normal growth patterns, this compound causes the weeds to die, thereby protecting the crops from competition for resources .
Biochemical Analysis
Biochemical Properties
MCPA-butotyl interacts with various enzymes and proteins in plants, primarily by mimicking the natural plant hormone auxin . This interaction disrupts normal plant growth processes, leading to the death of the weed
Cellular Effects
In terms of cellular effects, this compound, like other auxin herbicides, interferes with normal cell function by disrupting the balance of plant hormones. This can affect cell signaling pathways, gene expression, and cellular metabolism, leading to uncontrolled cell growth and ultimately plant death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to auxin receptors in the plant cell. This can lead to changes in gene expression, particularly genes involved in cell growth and division . It may also inhibit or activate certain enzymes, further disrupting normal cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been observed that this compound has a high leachability and is mobile in the environment
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. As a synthetic auxin, it is likely to be involved in the same metabolic pathways as natural auxins in plants. These pathways could involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within plant tissues after application. It is systemic, meaning it can move within the plant to reach the target weeds
Preparation Methods
The synthesis of MCPA-butotyl involves the esterification of MCPA with 2-butoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
MCPA+2-butoxyethanolH2SO4this compound+H2O
Industrial production methods often involve large-scale esterification processes with continuous monitoring and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
MCPA-butotyl undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to MCPA and 2-butoxyethanol.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MCPA-butotyl has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops such as wheat, oats, rye, and asparagus.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on soil and water ecosystems.
Analytical Chemistry: Methods for the detection and quantification of this compound in soil and water samples are crucial for monitoring its residue levels and ensuring environmental safety.
Comparison with Similar Compounds
MCPA-butotyl is similar to other aryloxyalkanoic acid herbicides, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): The parent compound of this compound, used for similar herbicidal applications.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a similar mechanism of action but different chemical properties.
This compound is unique in its ester form, which enhances its solubility and translocation properties compared to its parent compound, MCPA .
Properties
IUPAC Name |
2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKFWXGAHXMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042111 | |
Record name | MCPA-butotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19480-43-4 | |
Record name | MCPA butotyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19480-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MCPA-butotyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | MCPA-butotyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyethyl 4-chloro-o-tolyloxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-BUTOTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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